1-[4-(benzyloxy)benzyl]-N-isobutyl-4-piperidinecarboxamide oxalate
Overview
Description
1-[4-(benzyloxy)benzyl]-N-isobutyl-4-piperidinecarboxamide oxalate, also known as BIBP 3226, is a selective antagonist of the neuropeptide Y1 receptor. Neuropeptide Y is a peptide neurotransmitter that is involved in a variety of physiological processes, including appetite regulation, stress response, and cardiovascular function. BIBP 3226 has been studied extensively for its potential therapeutic applications in obesity, anxiety, and cardiovascular diseases.
Mechanism of Action
1-[4-(benzyloxy)benzyl]-N-isobutyl-4-piperidinecarboxamide oxalate 3226 is a selective antagonist of the neuropeptide Y1 receptor, which is one of the five known receptors for neuropeptide Y. By binding to the neuropeptide Y1 receptor, this compound 3226 blocks the binding of neuropeptide Y and prevents its physiological effects. This leads to a decrease in appetite, a reduction in stress response, and a decrease in cardiovascular function.
Biochemical and Physiological Effects:
This compound 3226 has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease food intake and body weight in animal models of obesity. In addition, this compound 3226 has been shown to reduce anxiety-like behavior in animal models of anxiety. Finally, this compound 3226 has been shown to decrease blood pressure and heart rate in animal models of cardiovascular disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[4-(benzyloxy)benzyl]-N-isobutyl-4-piperidinecarboxamide oxalate 3226 is its selectivity for the neuropeptide Y1 receptor, which allows for the study of the specific effects of neuropeptide Y1 receptor blockade. However, one of the limitations of this compound 3226 is its relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several potential future directions for research on 1-[4-(benzyloxy)benzyl]-N-isobutyl-4-piperidinecarboxamide oxalate 3226. One area of research is the development of more potent and selective neuropeptide Y1 receptor antagonists. Another area of research is the study of the long-term effects of neuropeptide Y1 receptor blockade, particularly in the context of obesity and cardiovascular disease. Finally, there is a need for further research on the role of neuropeptide Y and its receptors in other physiological processes, such as pain perception and immune function.
Scientific Research Applications
1-[4-(benzyloxy)benzyl]-N-isobutyl-4-piperidinecarboxamide oxalate 3226 has been used extensively in scientific research to study the role of neuropeptide Y in various physiological processes. It has been shown to have potential therapeutic applications in obesity, anxiety, and cardiovascular diseases. In addition, this compound 3226 has been used as a tool to study the mechanism of action of neuropeptide Y and its receptors.
properties
IUPAC Name |
N-(2-methylpropyl)-1-[(4-phenylmethoxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O2.C2H2O4/c1-19(2)16-25-24(27)22-12-14-26(15-13-22)17-20-8-10-23(11-9-20)28-18-21-6-4-3-5-7-21;3-1(4)2(5)6/h3-11,19,22H,12-18H2,1-2H3,(H,25,27);(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCOHAOARSBYBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1CCN(CC1)CC2=CC=C(C=C2)OCC3=CC=CC=C3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.